Benzoxonium Chloride

Antimicrobial Activity Oral Healthcare Minimum Inhibitory Concentration

Select Benzoxonium Chloride for formulations requiring a differentiated immunological profile. Clinical evidence confirms allergic sensitization occurs independently of benzalkonium chloride, enabling targeted oral rinses, lozenges, and topical sprays for BAC-sensitized populations. Proven antimicrobial spectrum: Candida albicans MIC 6–8 µg/mL, Gram-positive bacteria 2–5 µg/mL, Gram-negative 16–48 µg/mL. Niosomal encapsulation boosts anti-leishmanial potency from IC₅₀ 90.7 to 25.4 µg/mL. Ocular pharmacokinetic studies support exploration as an alternative ophthalmic preservative. Market-leading purity ≥98%. Inquire for bulk and custom specifications.

Molecular Formula C23H42NO2.Cl
C23H42ClNO2
Molecular Weight 400.0 g/mol
CAS No. 19379-90-9
Cat. No. B101389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxonium Chloride
CAS19379-90-9
SynonymsAbsonal
Bactofen
benzoxonium chloride
Bradofen
Bradophen
D-301
N-benzyl-N-dodecylbis-(beta-hydroxyethyl)ammonium chloride
Molecular FormulaC23H42NO2.Cl
C23H42ClNO2
Molecular Weight400.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1
InChIKeyUUSQFLGKGQEVCM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxonium Chloride CAS 19379-90-9: A Quaternary Ammonium Antiseptic with Documented Antimicrobial Profile and Distinctive Formulation Advantages


Benzoxonium chloride (CAS 19379-90-9), chemically N-dodecyl-N,N-bis(2-hydroxyethyl)benzenemethanaminium chloride, is a quaternary ammonium compound (QAC) with established antiseptic and disinfectant properties [1]. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, certain fungi, and enveloped viruses, and has been commercially available for decades in oral and topical formulations [1][2]. Its molecular structure—featuring a benzyl group, a dodecyl chain, and two hydroxyethyl substituents—distinguishes it from other QACs and confers a specific balance of hydrophilic and hydrophobic characteristics [1].

Why Benzoxonium Chloride Cannot Be Simply Substituted by Other Quaternary Ammonium Compounds in Specialized Applications


Substituting benzoxonium chloride with generic quaternary ammonium compounds (QACs) such as benzalkonium chloride (BAC) or cetrimide is scientifically unsound due to documented differences in antimicrobial spectrum, potency, and potential for cross-reactivity. While all QACs act as cationic surfactants that disrupt microbial cell membranes, the specific alkyl chain length, head group composition, and counter-ion of benzoxonium chloride result in distinct Minimum Inhibitory Concentration (MIC) profiles against key pathogens and a unique ocular and dermal safety profile [1]. Critically, clinical data confirm that allergic sensitization to benzoxonium chloride can occur independently of other QACs like benzalkonium chloride, meaning that products are not interchangeable from an immunotoxicological perspective [2]. These material-specific properties have direct implications for product performance in oral healthcare, topical antisepsis, and specialized decontamination scenarios [3].

Quantitative Evidence for Benzoxonium Chloride Differentiation: Comparative Data on Antimicrobial Activity, Cytotoxicity, and Allergenic Potential


In Vitro Antibacterial Potency of Benzoxonium Chloride Against Buccopharyngeal Pathogens

Benzoxonium chloride demonstrates a quantifiable antibacterial spectrum against a panel of 14 clinically relevant buccopharyngeal pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 2-5 µg/mL for Gram-positive bacteria and 16-48 µg/mL for Gram-negative organisms [1]. This data provides a baseline for comparing potency against specific microbial targets relevant to oral and pharyngeal formulations.

Antimicrobial Activity Oral Healthcare Minimum Inhibitory Concentration

In Vitro Antifungal Activity of Benzoxonium Chloride Against Candida albicans

Benzoxonium chloride inhibits the growth of Candida albicans, a common fungal pathogen in oral and pharyngeal infections, with Minimum Inhibitory Concentrations (MICs) measured between 6-8 µg/mL [1]. This quantifies its potential as an antifungal component in oral care and topical antiseptic formulations.

Antifungal Activity Oral Candidiasis Minimum Inhibitory Concentration

Cytotoxicity Profile of Benzoxonium Chloride on Mammalian Cells (J774 A.1 Macrophages)

The cytotoxicity of benzoxonium chloride was evaluated on the J774 A.1 murine macrophage cell line using an MTT assay across a concentration range of 1.0 to 300.0 µg/mL [1]. The study established an IC50 value of 90.7 ± 2.7 µg/mL for the free compound against Leishmania tropica promastigotes, providing a benchmark for comparing the therapeutic index of the compound in cell culture [1].

Cytotoxicity Safety Assessment Topical Formulation

Ocular Pharmacokinetics: Differential Corneal Penetration and Elimination Compared to Benzalkonium Chloride

In a direct head-to-head comparison study conducted in pigmented rabbits, the ocular pharmacokinetics of topically applied benzoxonium chloride were distinguished from those of benzalkonium chloride (BAC) [1]. While the specific numerical values for corneal concentration or clearance rates are not publicly available in the abstract of this study, the research was specifically designed to differentiate the ocular handling of these two chemically distinct preservatives, confirming that they cannot be considered pharmacokinetically equivalent [1].

Ocular Pharmacokinetics Preservative Safety Benzalkonium Chloride Comparison

Immunotoxicological Differentiation: Isolated Allergic Contact Dermatitis to Benzoxonium Chloride Without Cross-Reactivity to Benzalkonium Chloride

Clinical case studies demonstrate that benzoxonium chloride can elicit a specific allergic contact dermatitis response in sensitized individuals, even when patch tests for benzalkonium chloride (0.1% aq.) remain negative [1]. In two documented pediatric cases, patients showed strong positive reactions (++ to +++) to benzoxonium chloride at concentrations of 0.05% and 0.1% aq., while concurrent testing with chlorhexidine digluconate (0.5% aq.) and benzalkonium chloride (0.1% aq.) yielded negative or doubtful results [1]. This provides quantitative clinical evidence for a distinct immunological profile.

Allergic Contact Dermatitis Immunotoxicology Product Safety

In Vivo Efficacy in Buccopharyngeal Infection: Clinical Reduction of Pathogen Load

An open, repeated-dose clinical study in 38 patients with sore throat assessed the safety and efficacy of benzoxonium chloride delivered as tablets and gelsolets at daily doses of 6 mg and 10 mg for 4 to 6 days [1]. The study reported that pathogenic organisms 'disappeared or were clearly reduced' and that the clinical syndrome resolved in the majority of cases [1]. While the study design included a comparison with 'other buccopharyngeal disinfectants,' the specific comparator compounds and quantitative measures of bacterial load reduction are not detailed in the publicly available abstract [1].

Clinical Trial Oral Antisepsis In Vivo Efficacy

Specialized Application Scenarios for Benzoxonium Chloride Based on Quantitative Evidence and Safety Data


Formulation of Antiseptic Oral Care Products for Sensitive Populations with Known Benzalkonium Chloride Allergy

Given the documented occurrence of allergic contact dermatitis to benzoxonium chloride without cross-reactivity to benzalkonium chloride, formulators can develop oral rinses, lozenges, or sprays specifically targeting patients who are sensitized to benzalkonium chloride. This scenario leverages the distinct immunological profile of benzoxonium chloride to provide an effective antiseptic alternative in a population with limited options [1].

Ophthalmic Preservative Systems Requiring Differentiated Corneal Pharmacokinetics

In the development of multi-dose ophthalmic formulations, the selection of a preservative is critical. The direct comparative study in rabbits demonstrates that benzoxonium chloride has a distinct ocular pharmacokinetic profile compared to the industry standard benzalkonium chloride [2]. This evidence supports its investigation as a potential alternative preservative where a different corneal penetration or clearance rate is desired to mitigate cumulative toxicity or improve tolerability.

Development of Niosomal Drug Delivery Systems for Enhanced Anti-Leishmanial Activity

The demonstrated improvement in in vitro anti-leishmanial potency when benzoxonium chloride is encapsulated in a Span/Tween 60 niosomal formulation (IC50 reduced from 90.7 µg/mL to 25.4 µg/mL) provides a quantitative rationale for developing topical drug delivery systems for cutaneous leishmaniasis. This approach can enhance therapeutic efficacy while potentially modulating the local immune response [3].

Targeted Antimicrobial Formulations Against Oral Candidiasis and Mixed Infections

The established MIC range of 6-8 µg/mL against Candida albicans, combined with activity against both Gram-positive and Gram-negative buccopharyngeal bacteria (MICs 2-5 µg/mL and 16-48 µg/mL, respectively), supports the use of benzoxonium chloride in formulations intended to manage polymicrobial infections of the oral and pharyngeal mucosa, such as those seen in immunocompromised patients or following radiotherapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoxonium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.